An In-depth Technical Guide to (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride: Structure, Synthesis, and Applications
An In-depth Technical Guide to (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, a pivotal building block in synthetic chemistry and a compound of interest for neuroscience research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and its established and potential applications, with a focus on its role as a D-glutamic acid derivative.
Introduction: The Significance of a Chiral Glutamate Analog
(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride is a synthetically modified derivative of D-glutamic acid, the enantiomer of the primary excitatory neurotransmitter in the mammalian central nervous system, L-glutamic acid.[1][2] The unique structural features of this compound, specifically the orthogonal protection of its two carboxyl groups, render it an invaluable tool in the precise construction of complex peptides and other organic molecules.[3]
The "R" configuration at the alpha-carbon distinguishes it from its more common "S" counterpart. This chirality is of paramount importance in neuroscience, as D-amino acids are increasingly recognized for their distinct physiological roles.[4] D-glutamate, for instance, is known to act as an agonist at the glutamate binding site of N-methyl-D-aspartate (NMDA) receptors, playing a role in synaptic plasticity and neuronal signaling.[4] This intrinsic activity of the parent D-glutamic acid molecule imbues (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride with significant potential as a research tool for probing the glutamatergic system.
This guide will first elucidate the structural and chemical properties of the molecule, followed by a discussion of its synthesis. The subsequent sections will explore its applications, particularly in peptide synthesis and as a potential tool in neurological research, and conclude with practical information for its handling and use in a laboratory setting.
Molecular Structure and Chemical Properties
The defining characteristic of (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride is the presence of two distinct ester protecting groups on the glutamic acid backbone: a benzyl ester at the C5 (γ) carboxyl group and a tert-butyl ester at the C1 (α) carboxyl group.[3] This arrangement is crucial for its utility in multi-step organic synthesis, as the two protecting groups can be removed under different chemical conditions, allowing for selective modification of the molecule.
The hydrochloride salt form enhances the compound's stability and improves its solubility in various organic solvents compared to the free amine.[3]
Key Structural Features
-
Chiral Center: The alpha-carbon possesses an (R)-configuration.
-
Orthogonal Protection:
-
Benzyl Ester (C5): Removable by hydrogenolysis.
-
Tert-butyl Ester (C1): Removable under acidic conditions.
-
-
Free Amino Group: The primary amine at the C2 position is available for nucleophilic attack, most commonly in amide bond formation (e.g., peptide coupling).
The interplay of these features allows for a strategic approach to synthesis, where the amino group can be coupled, followed by the selective deprotection of either carboxyl group for further elaboration.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 90159-60-7 | [5] |
| Molecular Formula | C16H24ClNO4 | [5] |
| Molecular Weight | 329.82 g/mol | [5] |
| Appearance | White to off-white solid | [6][7] |
| Purity | Typically ≥95% | [8] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Recommended at 4°C, sealed away from moisture. For long-term storage in solvent, -80°C is advised. | [7] |
Structural Identifiers
| Identifier | Value | Source(s) |
| Standard InChI | InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m1./s1 | [3] |
| Standard InChIKey | TWBZXIOAVCJDKR-BTQNPOSSSA-N | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl | [3] |
Synthesis and Characterization
A plausible synthetic route would involve two key steps:
-
γ-Benzylation: The γ-carboxyl group of D-glutamic acid is first esterified with benzyl alcohol.
-
α-tert-Butylation: The α-carboxyl group is then esterified using a tert-butylating agent, such as tert-butyl acetate in the presence of an acid catalyst like perchloric acid.[9]
The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.
Caption: Plausible synthetic pathway for (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride.
Characterization
For a compound of this nature, full characterization is essential to confirm its identity and purity. The primary analytical techniques employed would be:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the benzyl protons (multiplets in the aromatic region and a singlet for the CH₂ group), and the protons of the glutamic acid backbone.
-
¹³C NMR: Would confirm the presence of the carbonyl carbons of the esters, the carbons of the tert-butyl and benzyl groups, and the carbons of the pentanedioate chain.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the esters and the N-H bonds of the amine hydrochloride.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the compound.
While specific spectral data for the (R)-enantiomer is not publicly available, a Certificate of Analysis for the (S)-enantiomer indicates that the ¹H NMR spectrum is consistent with the proposed structure.[7]
Applications in Research and Development
A Versatile Building Block in Peptide Synthesis
The primary and most well-established application of (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride is as a chiral building block in organic synthesis, particularly in the synthesis of peptides containing a D-glutamic acid residue.[3] The orthogonal protecting groups are the key to its utility.
The Causality Behind its Utility in Synthesis:
-
Directed Elongation: In solid-phase or solution-phase peptide synthesis, the free amino group can be coupled with an N-protected amino acid.
-
Selective Deprotection:
-
To extend the peptide chain from the C-terminus of the glutamate residue, the tert-butyl group can be selectively removed with an acid (e.g., trifluoroacetic acid) without affecting the benzyl group.
-
To modify the side chain, the benzyl group can be removed by hydrogenolysis, leaving the tert-butyl group intact.
-
This level of control is critical for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules where the precise placement and modification of a D-glutamic acid residue are required.
Caption: Workflow illustrating the use of the title compound in peptide synthesis.
A Potential Tool in Neuroscience Research
While less documented, a significant potential application lies in the field of neuroscience. Given that D-glutamic acid is an endogenous agonist at the NMDA receptor,[4] this protected derivative serves as a latent form of D-glutamate.
Potential Mechanisms of Action and Research Uses:
-
Prodrug Strategy: In a biological system, particularly in vivo, esterases could potentially cleave the benzyl and/or tert-butyl groups, leading to the slow and sustained release of D-glutamic acid. This could be a valuable tool for studying the long-term effects of NMDA receptor activation by its D-enantiomer agonist.
-
Investigating D-Amino Acid Metabolism and Transport: This compound could be used to study the enzymes and transporters involved in the metabolism and disposition of D-amino acids in the brain.
-
Developing Novel Neuromodulators: The glutamic acid backbone can be used as a scaffold for the synthesis of novel compounds targeting glutamate receptors or transporters. The (R)-configuration provides a starting point for exploring stereospecific interactions with these targets.
Further research is needed to validate these potential applications and to determine the pharmacokinetic and pharmacodynamic properties of (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride in biological systems.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to adhere to all institutional safety guidelines when handling chemical reagents.
Preparation of Stock Solutions
Rationale: Due to its limited aqueous solubility, a high-concentration stock solution is typically prepared in an organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments. Dimethyl sulfoxide (DMSO) is a common choice.[6]
Protocol:
-
Accurately weigh the desired amount of (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride in a sterile conical tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 100 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[7]
Use in Cell Culture
Protocol for Dosing Cells:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations.
-
Self-Validation: It is critical to prepare a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells. The final DMSO concentration should typically be kept below 0.5% (v/v).
-
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of the compound or the vehicle control.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with the desired downstream assay (e.g., cell viability, receptor activation, or neurotransmitter uptake assay).
Conclusion and Future Directions
(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride is a compound with a well-defined role in synthetic chemistry and a promising, albeit less explored, potential in neuroscience. Its value as a building block for creating complex molecules with precise stereochemistry is undisputed. The future of this compound in drug discovery and development will likely involve its use as a scaffold and a starting material for creating novel modulators of the glutamatergic system. Further research is warranted to fully characterize its biological activity, metabolic fate, and potential as a prodrug of D-glutamic acid. As our understanding of the distinct roles of D-amino acids in the brain continues to grow, so too will the importance of chiral building blocks like this one.
References
-
The Science Behind Neurotransmitter Modulation: Insights from Glutamic Acid Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
This journal is © The Royal Society of Chemistry 2017. (2017). Royal Society of Chemistry. Retrieved from [Link]
-
4 - Supporting Information. (n.d.). Retrieved from [Link]
-
[Protective effects of a new glutamic acid derivative against stress after nNOS blockade]. (2012). PubMed. Retrieved from [Link]
-
Advances in D-Amino Acids in Neurological Research. (2021). PMC - PubMed Central. Retrieved from [Link]
-
17 O NMR parameters of some substituted benzyl ethers components: Ab initio study. (2011). Arabian Journal of Chemistry. Retrieved from [Link]
- US Patent 9,248,140 B2 - Chemical compounds. (2016). Google Patents.
-
THE DIVERSE ROLES OF L-GLUTAMIC ACID IN BRAIN SIGNAL TRANSDUCTION. (n.d.). ACNP. Retrieved from [Link]
- JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride. (1997). Google Patents.
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2022). PMC - PubMed Central. Retrieved from [Link]
- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). (2020). Google Patents.
- US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents.
-
Glutamate as a neurotransmitter in the healthy brain. (2010). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride (90159-60-7) for sale [vulcanchem.com]
- 4. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride | 105590-97-4 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride , 95% , 105590-97-4 - CookeChem [cookechem.com]
- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
N-terminal D-Glu Residue
Pyroglutamate (pGlu) Residue